Difluoro(phenyl)borane;tetrabutylazanium;fluoride
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Overview
Description
Difluoro(phenyl)borane;tetrabutylazanium;fluoride is a complex organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is composed of a difluoro(phenyl)borane moiety and a tetrabutylazanium fluoride ion pair, making it a versatile reagent in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluoro(phenyl)borane;tetrabutylazanium;fluoride typically involves the reaction of phenylboronic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the borane moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and safe handling of fluorinating agents. The use of tetrabutylammonium fluoride as a phase-transfer catalyst can facilitate the reaction and improve yields .
Chemical Reactions Analysis
Types of Reactions
Difluoro(phenyl)borane;tetrabutylazanium;fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoride ion can act as a nucleophile, participating in substitution reactions with electrophilic centers.
Oxidation and Reduction: The borane moiety can undergo oxidation to form boronic acids or reduction to form borohydrides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from these reactions include substituted phenylboranes, boronic acids, and various organofluorine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Difluoro(phenyl)borane;tetrabutylazanium;fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which difluoro(phenyl)borane;tetrabutylazanium;fluoride exerts its effects involves the interaction of the borane moiety with various molecular targets. The fluoride ion can act as a nucleophile, attacking electrophilic centers in substrates, while the borane moiety can participate in Lewis acid-base interactions, facilitating various catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Tris(pentafluorophenyl)borane: Another fluorinated borane compound with similar reactivity but different steric and electronic properties.
Bis(pentafluorophenyl)borane: Known for its high Lewis acidity and use in hydroboration reactions.
Aminodifluorosulfinium tetrafluoroborate: Used as a deoxofluorinating reagent with different selectivity and stability compared to difluoro(phenyl)borane;tetrabutylazanium;fluoride.
Uniqueness
This compound is unique due to its combination of a borane moiety with a tetrabutylazanium fluoride ion pair, providing a balance of nucleophilic and electrophilic reactivity. This makes it a versatile reagent in various chemical transformations and applications .
Properties
IUPAC Name |
difluoro(phenyl)borane;tetrabutylazanium;fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C6H5BF2.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-7(9)6-4-2-1-3-5-6;/h5-16H2,1-4H3;1-5H;1H/q+1;;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTNFEUYZVMFQJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.[F-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41BF3N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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